3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Description
Properties
CAS No. |
918419-58-6 |
|---|---|
Molecular Formula |
C21H20O4S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,3-bis(phenoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H20O4S/c1-3-7-17(8-4-1)22-13-21(14-23-18-9-5-2-6-10-18)15-24-19-11-26-12-20(19)25-16-21/h1-12H,13-16H2 |
InChI Key |
PGLLWKMEUQEZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CSC=C2O1)(COC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phenoxymethylation
This method involves the reaction of thieno[3,4-b]dioxepine derivatives with phenoxymethyl halides under basic conditions.
- Reagents : Thieno[3,4-b]dioxepine derivative, phenoxymethyl chloride or bromide, base (e.g., sodium hydride).
- Conditions : The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80–100°C).
- Yield : Typically around 70–85%.
One-Pot Synthesis
An alternative approach is the one-pot synthesis that combines multiple steps into a single reaction vessel.
- Reagents : A mixture of thieno[3,4-b]dioxepine precursors and phenol derivatives.
- Conditions : The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures.
- Yield : Yields can vary from 60% to over 90% depending on the specific conditions and reagents used.
Catalytic Methods
Recent studies have explored catalytic methods to enhance the efficiency of the synthesis.
- Catalysts Used : Transition metal catalysts such as palladium or copper salts.
- Conditions : The reactions are performed under mild conditions (room temperature to 60°C) which can significantly reduce side reactions and improve selectivity.
- Yield : Reports indicate yields can exceed 90% with high purity levels.
Green Chemistry Approaches
Efforts have been made to develop environmentally friendly synthesis routes using renewable resources and less hazardous solvents.
- Reagents : Biodegradable solvents like ethanol or water are preferred.
- Conditions : Reactions are often conducted at ambient temperatures to minimize energy consumption.
- Yield : Generally lower than traditional methods but with improved environmental impact.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods for 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b]dioxepine:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Phenoxymethylation | Thieno derivative + phenoxymethyl halide | Inert atmosphere; 80–100°C | 70–85 |
| One-Pot Synthesis | Thieno precursors + phenol derivatives | DMF/DMSO; high temperature | 60–90 |
| Catalytic Methods | Transition metal catalysts | Mild conditions | >90 |
| Green Chemistry | Biodegradable solvents | Ambient temperature | Varies |
Research Findings and Applications
Recent studies have focused on the biological activity of this compound and its potential applications in pharmaceuticals and materials science.
Key Findings:
- The compound exhibits promising anti-cancer properties in vitro.
- Its structural characteristics allow it to be incorporated into polymer matrices for enhanced mechanical properties.
Applications:
- Pharmaceutical intermediates in drug development.
- Components in advanced materials for electronics and coatings.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H20O4S
- Molar Mass : 368.45 g/mol
- CAS Number : 918419-58-6
Medicinal Chemistry
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests that it may exhibit antimicrobial or anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study examining the antimicrobial efficacy of thieno[3,4-b][1,4]dioxepine derivatives found that modifications to the phenoxy groups significantly enhanced activity against various bacterial strains. The findings indicated that the compound could serve as a lead structure for developing new antibiotics .
Materials Science
The compound's unique structure allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
Case Study: Polymer Composite Development
Research demonstrated that incorporating 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine into polyvinyl chloride (PVC) composites improved thermal stability and reduced flammability. This application is particularly relevant for industries requiring materials with enhanced safety profiles .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be exploited in multi-component reactions to produce complex molecules with potential biological activity.
Case Study: Synthesis of Novel Heterocycles
In a recent study, researchers utilized 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine as a precursor for synthesizing new bis(heterocycles) through a one-pot reaction involving Michael addition. The resulting compounds showed promising biological activities .
Mechanism of Action
The mechanism of action of 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The compound can undergo electron transfer reactions, which are crucial for its function in electrochromic devices. The molecular targets include various enzymes and receptors that facilitate these reactions .
Comparison with Similar Compounds
Substituent Effects on Electrochemical Properties
ProDOT derivatives vary primarily in their substituents, which critically affect their performance. Key comparisons include:
*Theoretical values based on analogous ProDOT derivatives.
Key Findings :
- Substituent size and polarity directly influence solubility and film morphology. Bulky groups (e.g., benzyl) improve catalytic activity in DSSCs by creating porous structures, reducing charge transfer resistance (R1: 2.1 Ω·cm² for PProDOT-Bz2/Pt vs. 3.5 Ω·cm² for pure Pt) .
- Ethyl and methyl substituents enable faster ion diffusion in ECDs, achieving sub-second switching times .
- Phenoxymethyl groups balance processability and catalytic activity, though direct photovoltaic data for this derivative requires further study.
Heteroatom Substitution Effects
Replacing sulfur in the thieno-dioxepine core with selenium alters electronic properties:
| Compound | Heteroatom | Band Gap (eV) | Optical Contrast (%) | Coloration Efficiency (cm²/C) |
|---|---|---|---|---|
| PProDOT-Bz2 (S) | S | 1.7 | 68 | 450 |
| Poly(3,3-dibenzyl-ProDOT-Se) | Se | 1.5 | 55 | 520 |
Key Findings :
- Selenium analogs exhibit lower band gaps (1.5 eV vs. 1.7 eV for sulfur), enhancing near-infrared absorption .
- However, optical contrast decreases due to reduced crystallinity, offset by higher coloration efficiency .
Dye-Sensitized Solar Cells (DSSCs) :
- PProDOT-Bz2/Pt composites achieve 3.50% photovoltaic efficiency, rivaling pure Pt electrodes (3.58%) .
- PProDOT-Et2 shows lower DSSC efficiency (~2.8%) due to less porous morphology .
Electrochromic Devices (ECDs) :
- PProDOT-Et2 switches between blue (neutral) and transparent (oxidized) states in <1 s with 75% contrast .
- PProDOT(CH₂OEtHx)₂ enables flexible ECDs with stable cycling (>10,000 cycles) .
Charge Transfer and Morphology
| Compound | Charge Transfer Resistance (R1, Ω·cm²) | Film Morphology |
|---|---|---|
| PProDOT-Bz2/Pt | 2.1 | 3D porous network |
| Pure Pt | 3.5 | Dense, low porosity |
| PProDOT-Et2 | 4.2 | Smooth, less porous |
Porous structures in PProDOT-Bz2/Pt enhance electrolyte penetration and catalytic activity, critical for DSSC performance .
Biological Activity
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS Number: 918419-58-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C21H20O4S
- Molecular Weight : 368.446 g/mol
- LogP : 4.6637 (indicating lipophilicity) .
Biological Activity
Research indicates that 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thieno[3,4-b] structures have shown antimicrobial properties. The specific activity of this compound has not been extensively documented but warrants investigation due to structural similarities with known antimicrobial agents .
- Cytotoxicity : In vitro assays have indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives of thieno compounds have demonstrated activity against breast and colon cancer cell lines . However, specific data for this compound is limited and requires further exploration.
- Ames Test Results : The compound may exhibit mutagenic properties as indicated by its strong positive results in the Ames test for certain derivatives . This suggests a need for careful evaluation regarding its safety profile.
Synthesis
The synthesis of 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can be achieved through a multi-step process involving:
- Starting Materials : Phenoxyacetic acid derivatives and thienodioxepine precursors.
- Reagents : Use of catalysts such as piperidine in solvent systems like dioxane to facilitate reactions .
Case Studies
- Antitumor Activity : A study focusing on thieno[2,3-b]thiophene derivatives showed promising antitumor activity against various cancer cell lines . Although this study did not directly involve 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, the structural similarities suggest potential for similar effects.
- Structure-Activity Relationship (SAR) : Research on related compounds has established a correlation between structural modifications and biological activity. For instance, modifications to the phenoxy groups significantly influenced the antimicrobial potency and cytotoxicity profiles .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H20O4S |
| Molecular Weight | 368.446 g/mol |
| LogP | 4.6637 |
| Antimicrobial Activity | Potential (needs validation) |
| Cytotoxicity | In vitro activity observed |
| Ames Test Result | Strong positive (for derivatives) |
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for 3,3-Bis(phenoxymethyl) derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of diols with thiophene derivatives. For example, refluxing 15 mmol EDOT with 20 mmol diol and 1.8 mmol p-toluenesulfonic acid (PTSA) in toluene for 24 hours under argon, using a Soxhlet extractor with molecular sieves to remove water, yields ~99% purity after column chromatography (hexanes/DCM, 3:2) . Variations in diol substituents (e.g., phenoxymethyl vs. alkyl chains) require adjusting stoichiometry and purification solvents. Post-synthesis washing with deionized water and vacuum distillation are critical to remove unreacted monomers .
Q. How is NMR spectroscopy utilized to confirm the structure of synthesized derivatives?
- Methodological Answer : ¹H and ¹³C NMR are essential for verifying substituent integration and regiochemistry. For ProDOT-decyl2, characteristic peaks include δ 6.42 (s, 2H, thiophene protons), 3.84 (s, 4H, dioxepine O–CH2), and alkyl chain signals (δ 1.26, 0.88) . Comparing experimental spectra with literature data (e.g., δ 7.77 for terminal thiophene protons in PDBProDOT ) ensures structural fidelity. Contaminants like residual solvents (CDCl3 at δ 7.26) must be accounted for during analysis .
Q. What purification techniques are effective for isolating high-purity monomers?
- Methodological Answer : Column chromatography on silica gel with hexane/DCM mixtures (e.g., 5:1) is standard for removing oligomers and unreacted diols . For brominated derivatives (e.g., 6,8-dibromo-ProDOT), recrystallization in ethanol or toluene may enhance purity. Gel permeation chromatography (GPC) is recommended for polymers, with PDBProDOT showing Mn = 4800 g/mol and PDI = 3.2 .
Advanced Research Questions
Q. How can conflicting data regarding electrochromic switching times of ProDOT derivatives be resolved?
- Methodological Answer : Discrepancies in switching times (e.g., sub-second vs. multi-second transitions) arise from differences in polymerization methods (potentiostatic vs. potentiodynamic ), electrolyte composition (ionic liquids vs. aqueous ), and film thickness. To reconcile data, standardize testing conditions: use a three-electrode cell with Ag/AgCl reference, measure response at λmax, and report electrolyte conductivity. For example, PProDOT-Et2 achieves 75% Δ%T and 505 cm²/C coloration efficiency under optimized potentiostatic conditions .
Q. What methodological considerations are critical when integrating this compound into donor-acceptor copolymers for photovoltaics?
- Methodological Answer : Design copolymers by Suzuki coupling (e.g., with thiazolo[5,4-d]thiazole acceptors ) to enhance π-conjugation and charge transport. Monitor optoelectronic properties via cyclic voltammetry (HOMO/LUMO levels) and UV-vis-NIR spectroscopy (absorption edges). For example, donor-acceptor systems with ProDOT-Me2 show bandgaps ~1.7 eV, suitable for NIR sensitizers . Theoretical modeling (e.g., DFT at MPW1PW91/6-31G(d,p)) can predict molecular geometries and charge distribution .
Q. How do variations in alkyl chain length affect the electrochemical properties of ProDOT-based polymers?
- Methodological Answer : Longer alkyl chains (e.g., decyl vs. ethyl) improve solubility but reduce conductivity due to hindered π-π stacking. For instance, PProDOT-decyl2 exhibits lower crystallinity than PProDOT-Et2, impacting charge mobility . Electrochemical impedance spectroscopy (EIS) can quantify ionic/electronic contributions, while grazing-incidence X-ray diffraction (GIXD) correlates chain packing with device performance .
Key Recommendations for Experimental Design
- Kinetic Studies : Use microgravimetry and chronoamperometry to establish reaction orders for electropolymerization; monomer concentration strongly influences film growth rates .
- Device Integration : For electrochromic windows, balance donor/acceptor ratios (e.g., 1:1 for black-to-transmissive switching ) and use ionic liquid electrolytes (e.g., [EPI+][TFSI−]) for stability .
- Contradiction Resolution : Cross-validate NMR assignments with high-resolution mass spectrometry (HRMS) and compare electrochemical data under identical conditions (e.g., 0.1 M TBAPF6 in acetonitrile ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
